1,3-Bis(4-piperidyl)propane
Overview
Description
1,3-Bis(4-piperidyl)propane, also known as 4,4’-trimethylenedipiperidine, is an organic compound with the molecular formula C₁₃H₂₆N₂. It is a solid substance that appears as white to light yellow crystals. This compound is known for its polar nature and solubility in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Mode of Action
It is known that the compound can undergo Willgerodt-Kindler reaction by on pot- polycondensation with dialdehydes in the presence of sulphur to form polythioamides .
Biochemical Pathways
It was also used in the synthesis of two- and three-dimensional cadmium-organic frameworks .
Pharmacokinetics
The compound is soluble in water , which may influence its bioavailability.
Action Environment
The compound is hygroscopic , which means it absorbs moisture from the air, and this could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-piperidyl)propane can be synthesized through the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur. This reaction forms polythioamides as intermediates . Another method involves the reaction of 4-piperidylmethanol with ethylene glycol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-piperidyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Piperidine derivatives with different functional groups.
Scientific Research Applications
1,3-Bis(4-piperidyl)propane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-4-piperidylpropane
- 4,4’-Trimethylenedipiperidine
- 4-(3-piperidin-4-ylpropyl)piperidine
- 4,4’-propane-1,3-diyldipyridine
Uniqueness
1,3-Bis(4-piperidyl)propane is unique due to its ability to form stable covalent bonds with protonated molecules, making it a valuable cross-linking agent in polymer synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
4-(3-piperidin-4-ylpropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZLYIDQPBCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044850 | |
Record name | 4,4'-Propane-1,3-diyldipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16898-52-5 | |
Record name | 4,4′-Trimethylenedipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16898-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Trimethylenedipiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016898525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(4-piperidyl)propane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Propane-1,3-diyldipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-trimethylenedipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-TRIMETHYLENEDIPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU53EC219I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-trimethylenedipiperidine?
A1: 4,4'-Trimethylenedipiperidine (TMDP) has the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol.
Q2: What spectroscopic techniques are typically used to characterize TMDP?
A2: Researchers commonly use techniques like Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 31P, and 119Sn) [, , ], mass spectrometry (MS) [], and X-ray diffraction [, , , , , , , ] to characterize the structure and properties of TMDP and its complexes.
Q3: How does TMDP contribute to the formation of supramolecular structures?
A3: Even when diprotonated, TMDP can act as a bridge in supramolecular structures. It extends inorganic anionic chains into 2D or 3D networks via weak hydrogen bonding interactions, with the nitrogen atoms acting as donors/acceptors [, ].
Q4: How does TMDP influence the properties of materials in organic-inorganic hybrid systems?
A4: In hybrid materials, TMDP can serve as a structure-directing agent, influencing the material's porosity and morphology. For instance, it aids in synthesizing microporous silicotitaniumphosphate materials with catalytic activity [].
Q5: Can TMDP be used as a catalyst in organic synthesis?
A5: Yes, TMDP has shown promise as an efficient organocatalyst in various organic reactions. It has been successfully employed in synthesizing pyrano[4,3-b]pyrans via a mechanochemical approach [], dihydro-[1,2,4]triazolo[1,5-a]pyrimidines under environmentally friendly conditions [], and coumarin derivatives [].
Q6: How does TMDP compare to other catalysts in terms of green chemistry principles?
A6: TMDP presents several advantages aligned with green chemistry:
- Reduced Toxicity: Considered less toxic compared to conventional bases like piperidine and triethylamine [, ].
- Recyclability: Exhibits high recyclability without significant loss of activity, promoting resource efficiency [, ].
- Solvent Properties: Can function as a reaction medium, reducing the need for volatile organic solvents [, ].
Q7: What types of reactions can TMDP catalyze?
A7: Research highlights TMDP's efficacy in catalyzing:
- Knoevenagel Condensation: Facilitates the formation of carbon-carbon bonds under mild conditions [, ].
- Michael Addition: Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds [, ].
- Multicomponent Reactions: Enables the synthesis of complex molecules in a single pot, simplifying procedures [, ].
Q8: Have computational methods been used to study TMDP and its derivatives?
A8: Yes, computational chemistry, including density functional theory (DFT) calculations, has been employed to study the electronic structure and band gap of TMDP-containing compounds like thioarsenates [].
Q9: How does modifying the structure of TMDP affect its properties?
A9: Structural modifications, such as varying the length of the alkyl chain or incorporating different substituents, can significantly impact TMDP's properties. For instance, in liquid crystalline poly(β-aminoester)s, the length of the spacer group derived from TMDP influenced the mesophase behavior [].
Q10: How does TMDP contribute to the stability of formulations?
A10: While specific data on TMDP's role in formulations is limited within the provided research, its ability to form hydrogen bonds and participate in supramolecular assemblies suggests potential applications in stabilizing drug delivery systems or enhancing the solubility of poorly soluble compounds.
Q11: What is known about the environmental impact and degradation of TMDP?
A11: While the provided research doesn't delve into the ecotoxicological effects of TMDP, its use in developing green synthetic methodologies [, , , ] suggests a potential for reduced environmental impact compared to conventional approaches.
Q12: What are the safety considerations for handling and using TMDP?
A12: Although considered less toxic than some alternatives, TMDP should be handled with standard laboratory safety precautions. Researchers should consult the safety data sheet for specific handling and disposal guidelines.
Q13: What analytical techniques are employed to quantify TMDP?
A13: Beyond the spectroscopic techniques mentioned earlier, researchers rely on methods like elemental analysis [, ] and thermogravimetric analysis (TGA) [, , ] to quantify TMDP and assess its thermal stability.
Q14: What are the key considerations for analytical method validation when working with TMDP?
A14: As with any analytical method, validation is crucial to ensure accuracy, precision, and specificity. Researchers should select appropriate standards and optimize methods based on the specific application and the matrix involved.
Q15: What other research areas involve TMDP?
A15: Beyond those mentioned, TMDP finds use in:
- Coordination Polymers: Acts as a ligand in constructing metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis [, ].
- Thiostannates: Participates in the formation of layered structures with unique properties [].
- Photoresist Materials: Incorporated into polymers for photolithographic applications [].
Q16: Are there any notable historical milestones in TMDP research?
A16: While the provided research doesn't highlight specific historical milestones, the increasing interest in TMDP as a versatile building block and catalyst suggests a growing recognition of its importance in various fields.
Q17: What are some future directions for research on TMDP?
A17: Future research could explore:
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